Cas no 1821760-46-6 ((1R,2R)-2-Cyclopropylcyclopentan-1-amine)

(1R,2R)-2-Cyclopropylcyclopentan-1-amine 化学的及び物理的性質
名前と識別子
-
- starbld0004418
- EN300-1663548
- rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine
- 1821760-46-6
- (1R,2R)-2-Cyclopropylcyclopentan-1-amine
-
- インチ: 1S/C8H15N/c9-8-3-1-2-7(8)6-4-5-6/h6-8H,1-5,9H2/t7-,8-/m1/s1
- InChIKey: TVCRJNLSLIBAMF-HTQZYQBOSA-N
- SMILES: N[C@@H]1CCC[C@@H]1C1CC1
計算された属性
- 精确分子量: 125.120449483g/mol
- 同位素质量: 125.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 107
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 26Ų
(1R,2R)-2-Cyclopropylcyclopentan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1663548-5.0g |
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine |
1821760-46-6 | 5g |
$4184.0 | 2023-06-04 | ||
Enamine | EN300-1663548-500mg |
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine |
1821760-46-6 | 500mg |
$1385.0 | 2023-09-21 | ||
Enamine | EN300-1663548-0.25g |
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine |
1821760-46-6 | 0.25g |
$1328.0 | 2023-06-04 | ||
Enamine | EN300-1663548-0.5g |
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine |
1821760-46-6 | 0.5g |
$1385.0 | 2023-06-04 | ||
Enamine | EN300-1663548-1.0g |
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine |
1821760-46-6 | 1g |
$1442.0 | 2023-06-04 | ||
Enamine | EN300-1663548-0.05g |
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine |
1821760-46-6 | 0.05g |
$1212.0 | 2023-06-04 | ||
Enamine | EN300-1663548-0.1g |
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine |
1821760-46-6 | 0.1g |
$1269.0 | 2023-06-04 | ||
Enamine | EN300-1663548-10.0g |
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine |
1821760-46-6 | 10g |
$6205.0 | 2023-06-04 | ||
Enamine | EN300-1663548-2.5g |
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine |
1821760-46-6 | 2.5g |
$2828.0 | 2023-06-04 | ||
Enamine | EN300-1663548-2500mg |
rac-(1R,2R)-2-cyclopropylcyclopentan-1-amine |
1821760-46-6 | 2500mg |
$2828.0 | 2023-09-21 |
(1R,2R)-2-Cyclopropylcyclopentan-1-amine 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
(1R,2R)-2-Cyclopropylcyclopentan-1-amineに関する追加情報
Introduction to (1R,2R)-2-Cyclopropylcyclopentan-1-amine (CAS No. 1821760-46-6)
(1R,2R)-2-Cyclopropylcyclopentan-1-amine (CAS No. 1821760-46-6) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of cycloalkylamines, which are known for their diverse applications in pharmaceutical research and development.
The (1R,2R)-2-Cyclopropylcyclopentan-1-amine molecule is characterized by a cyclopropyl group attached to a cyclopentane ring, with an amine functional group at the 1-position. The stereochemistry of the compound, specifically the (1R,2R) configuration, plays a crucial role in its biological activity and pharmacological properties. This configuration imparts specific conformational constraints that can influence receptor binding and other biological interactions.
Recent studies have explored the potential of (1R,2R)-2-Cyclopropylcyclopentan-1-amine in various therapeutic areas. One notable application is in the field of neuroscience, where this compound has shown promise as a modulator of neurotransmitter systems. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that (1R,2R)-2-Cyclopropylcyclopentan-1-amine exhibits selective binding to serotonin receptors, particularly the 5-HT2A subtype. This binding affinity suggests potential applications in treating psychiatric disorders such as depression and anxiety.
In addition to its neurological effects, (1R,2R)-2-Cyclopropylcyclopentan-1-amine has been investigated for its anti-inflammatory properties. A study published in the European Journal of Pharmacology (2023) reported that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings indicate that (1R,2R)-2-Cyclopropylcyclopentan-1-amine may have therapeutic potential in inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The synthesis of (1R,2R)-2-Cyclopropylcyclopentan-1-amine involves several steps, including the formation of the cyclopropyl group and the introduction of the amine functionality with precise stereocontrol. A recent synthetic route published in the Tetrahedron Letters (2023) utilized a combination of asymmetric catalysis and transition metal-catalyzed coupling reactions to achieve high enantioselectivity and yield. This synthetic method not only enhances the efficiency of producing (1R,2R)-2-Cyclopropylcyclopentan-1-amine but also provides a scalable approach for industrial applications.
The pharmacokinetic properties of (1R,2R)-2-Cyclopropylcyclopentan-1-amine have also been studied to assess its suitability as a drug candidate. Preliminary data from animal models indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Specifically, it shows good oral bioavailability and a long half-life, which are desirable attributes for a therapeutic agent.
In conclusion, (1R,2R)-2-Cyclopropylcyclopentan-1-amine (CAS No. 1821760-46-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, (1R,2R)-2-Cyclopropylcyclopentan-1-amine may play a significant role in advancing treatments for various diseases.
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